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molecular formula C7HCl3F2O B8639290 Benzoyl chloride, 2,3-dichloro-4,5-difluoro- CAS No. 112062-54-1

Benzoyl chloride, 2,3-dichloro-4,5-difluoro-

Cat. No. B8639290
M. Wt: 245.4 g/mol
InChI Key: COZPCXRNQMHJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05473095

Procedure details

211 g (1 mol) of 2-chloro-4,5-difluorobenzoyl chloride are introduced into 500 g of chlorosulfonic acid, and 3 g of iodine are added. The mixture is chlorinated (10 l/h) for 1.7 h at 40° C. and then diluted with water (500 g), with stirring, the temperature being allowed to rise to 80° C. In this procedure, the acid chlorides initially present in the solvent are hydrolyzed in 2 h to the carboxylic acids, which are isolated by filtration after cooling to 0° C. After drying, the mixture is reacted with thionyl chloride (2 mol) at 80° C. and excess thionyl chloride is then distilled off. The mixture is then distilled, as indicated in Example 1, to give 46.4 g (0.22 mol, 22%) of 2-chloro-4,5-difluorobenzoyl chloride and 174.9 g (0.71 mol, 71%) of 2,3-dichloro-4,5-difluorobenzoyl chloride.
Quantity
211 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Four
Name
Quantity
500 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:6])=[O:5].[Cl:13]S(O)(=O)=O.II.S(Cl)(Cl)=O>O>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:6])=[O:5].[Cl:1][C:2]1[C:10]([Cl:13])=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:6])=[O:5]

Inputs

Step One
Name
Quantity
211 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1)F)F
Name
Quantity
500 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
3 g
Type
reactant
Smiles
II
Step Two
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
500 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
for 1.7 h
Duration
1.7 h
CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
to rise to 80° C
CUSTOM
Type
CUSTOM
Details
are isolated by filtration
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
excess thionyl chloride is then distilled off
DISTILLATION
Type
DISTILLATION
Details
The mixture is then distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mol
AMOUNT: MASS 46.4 g
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1Cl)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.71 mol
AMOUNT: MASS 174.9 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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